Thiamphenicol

Übersicht

Beschreibung

Thiamphenicol is a broad-spectrum antibiotic that belongs to the amphenicol class of antibiotics. It is a methyl-sulfonyl analogue of chloramphenicol and is known for its potent antibacterial activity. This compound is used in both human and veterinary medicine, particularly in countries like China, Morocco, and Italy. Unlike chloramphenicol, this compound has not been associated with aplastic anemia, making it a safer alternative for certain applications .

Vorbereitungsmethoden

Thiamphenicol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Hydrolyse von D-threo-2-(Dichlormethyl)-4,5-dihydro-4-oxazol-methanol. Die Reaktion wird in einer wässrigen Lösung von Isopropanol durchgeführt, wobei Natriumacetat als alkalisches Mittel verwendet wird. Das Gemisch wird vier Stunden lang unter Rückfluss bei 85 °C erhitzt, anschließend unter reduziertem Druck destilliert, um das Rohprodukt zu erhalten, das dann gereinigt wird .

Industrielle Produktionsverfahren beinhalten oft ähnliche Schritte, werden aber für höhere Ausbeuten und Kosteneffizienz optimiert. So wurde die Verwendung von D-threo-2-(Dichlormethyl)-4,5-dihydro-4-oxazol-methanol als Ausgangsmaterial verbessert, um die Produktionskosten deutlich zu senken .

Analyse Chemischer Reaktionen

Thiamphenicol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Nitrogruppe in this compound kann zu einem Amin reduziert werden.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonylgruppe.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Treatment of Infections

Thiamphenicol is employed in treating several bacterial infections, particularly those caused by Gram-negative bacteria. It is effective against:

- Gonococcal Infections : A study demonstrated the efficacy of this compound in treating uncomplicated gonococcal infections, showing comparable results to penicillin .

- Typhoid Fever and Dysentery : this compound is frequently used for treating typhoid fever and dysentery, especially in pediatric cases .

- Surgical Infections : It is indicated for various surgical infections due to its broad-spectrum activity against resistant strains .

Pharmacokinetics and Dosage

Research has shown that this compound exhibits favorable pharmacokinetic properties. A clinical trial investigated the pharmacokinetics of this compound glycinate and this compound following intravenous administration, revealing a bi-phasic plasma concentration-time profile . The study involved 24 healthy volunteers receiving varying doses, allowing for the determination of optimal dosing regimens.

| Dosage (mg) | Peak Plasma Concentration (mg/L) | Time to Peak (hours) |

|---|---|---|

| 500 | 1.28 | 8 |

| 1000 | 2.56 | 8 |

| 1500 | 3.84 | 8 |

Veterinary Applications

This compound is widely used in veterinary medicine, particularly for livestock and poultry:

- Poultry : It is used to prevent and treat bacterial diseases in poultry, including infections caused by Escherichia coli and Salmonella .

- Aquaculture : The antibiotic is also applied in aquaculture for managing bacterial diseases in fish .

Resistance Management

The use of this compound has raised concerns regarding antibiotic resistance. Studies indicate that its application can lead to an increase in antibiotic-resistant genes within microbial communities, particularly in poultry farming environments . This highlights the need for careful management of its use to mitigate resistance development.

Agricultural Applications

In plant biology, this compound has been utilized for contamination control during hybrid walnut propagation. Its efficacy against various Gram-negative pathogenic bacteria makes it a valuable tool in agricultural settings .

Case Study: Hybrid Walnut Propagation

A study conducted on hybrid walnut propagation demonstrated that this compound effectively reduced bacterial contamination during tissue culture processes. The results indicated a significant decrease in pathogenic bacteria when this compound was included in the culture medium.

| Bacterial Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Pseudomonas aeruginosa | 15 |

| Escherichia coli | 18 |

| Salmonella enterica | 20 |

Wirkmechanismus

Thiamphenicol exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits the transpeptidation reaction, which is essential for protein synthesis. By blocking protein synthesis, this compound effectively inhibits bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Thiamphenicol wird oft mit Chloramphenicol und Florfenicol verglichen, die ebenfalls Amphenicol-Antibiotika sind:

Chloramphenicol: this compound ist ein Methylsulfonyl-Analogon von Chloramphenicol.

Florfenicol: Florfenicol ist ein fluoriertes Derivat von this compound.

Die einzigartigen Eigenschaften von this compound, wie seine höhere Potenz und sein sichereres Profil, machen es zu einem wertvollen Antibiotikum sowohl in der Human- als auch in der Veterinärmedizin.

Biologische Aktivität

Thiamphenicol is a broad-spectrum antibiotic that is a derivative of chloramphenicol. It has gained attention for its efficacy against a variety of bacterial pathogens, particularly those that exhibit resistance to other antibiotics. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, clinical applications, and associated side effects.

Antibacterial Properties

This compound demonstrates significant in vitro activity against a range of multi-resistant pathogens. Studies have shown that it is particularly effective against:

- Streptococcus pneumoniae

- Staphylococcus aureus (including Methicillin-resistant Staphylococcus aureus - MRSA)

- Haemophilus influenzae

- Escherichia coli

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against various pathogens in relation to other antibiotics:

| Pathogen | This compound Efficacy | Other Antibiotics Efficacy |

|---|---|---|

| Streptococcus pneumoniae | High | Chloramphenicol, Vancomycin |

| MRSA | Moderate | Glycopeptides |

| Haemophilus influenzae | High | Cefotaxime, Imipenem |

| Escherichia coli | High | Ampicillin |

This compound has been shown to have a post-antibiotic effect (PAE) lasting between 0.33 to 2.9 hours across all studied pathogens, indicating its potential for prolonged antibacterial action even after the drug has been cleared from the system .

This compound exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, similar to chloramphenicol, thereby blocking peptide bond formation and hindering the growth of bacteria. Recent studies have also identified specific genes in bacteria that contribute to resistance against this compound through oxidative inactivation mechanisms .

Clinical Applications

This compound is utilized in various clinical settings due to its favorable tolerability profile and effectiveness against resistant strains. Notable applications include:

- Treatment of gonorrhea : A study involving 50,000 patients reported a low failure rate (approximately 3.4%) with single-dose therapy .

- Management of severe infections caused by resistant bacteria: Its use has been indicated in cases where traditional beta-lactam antibiotics are ineffective.

Side Effects and Safety Profile

While this compound is generally well-tolerated, some side effects have been reported:

- Gastrointestinal disturbances (e.g., gastralgia, nausea)

- Allergic reactions (e.g., generalized pruritus)

- Rare cases of occupational asthma linked to exposure in healthcare settings .

A comprehensive study on hamsters revealed potential adverse effects at therapeutic doses, highlighting the need for careful monitoring during treatment .

Case Studies

- Gonorrhea Treatment : In a large-scale study, this compound was used effectively for treating uncomplicated gonorrhea with minimal side effects reported.

- Resistance Mechanism Investigation : Research identified an oxidase gene responsible for this compound resistance in certain bacterial strains, providing insights into environmental implications and antibiotic stewardship .

Eigenschaften

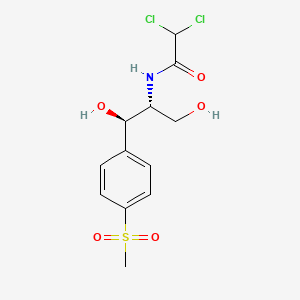

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021338 | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15318-45-3, 847-25-6 | |

| Record name | Thiamphenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racephenicol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08621 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thiamphenicol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamphenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RACEPHENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.